
(2S)-2,3,3-Trimethylbutanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3,3-Trimethylbutanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a chiral center at the second carbon, making it optically active. This compound is often utilized in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2S)-2,3,3-Trimethylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of (2S)-2,3,3-trimethylbutanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the by-products are managed through appropriate waste treatment systems.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,3,3-Trimethylbutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as esters, amides, and anhydrides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2S)-2,3,3-trimethylbutanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the acyl chloride from the corresponding carboxylic acid.
Water: For hydrolysis reactions.
Lithium Aluminum Hydride (LiAlH4): For reduction reactions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
(2S)-2,3,3-Trimethylbutanoic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
(2S)-2,3,3-Trimethylbutanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2,3,3-trimethylbutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols, amines, and water, through nucleophilic acyl substitution. This reaction mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2,3,3-Trimethylbutanoyl Chloride: The enantiomer of (2S)-2,3,3-trimethylbutanoyl chloride, differing only in the configuration at the chiral center.
Isobutyryl Chloride: A structurally similar compound with a different alkyl group.
Pivaloyl Chloride: Another acyl chloride with a similar structure but different substituents.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart different reactivity and selectivity in chemical reactions compared to its enantiomer and other similar compounds. This makes it valuable in asymmetric synthesis and the production of chiral pharmaceuticals.
Propiedades
Número CAS |
87569-05-9 |
|---|---|
Fórmula molecular |
C7H13ClO |
Peso molecular |
148.63 g/mol |
Nombre IUPAC |
(2S)-2,3,3-trimethylbutanoyl chloride |
InChI |
InChI=1S/C7H13ClO/c1-5(6(8)9)7(2,3)4/h5H,1-4H3/t5-/m1/s1 |
Clave InChI |
SXJYIEBMAQEWPK-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C(=O)Cl)C(C)(C)C |
SMILES canónico |
CC(C(=O)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14400474.png)
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
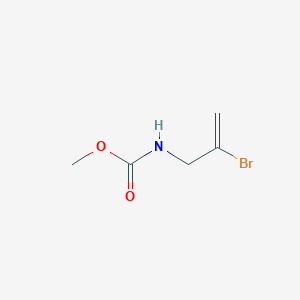
![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)
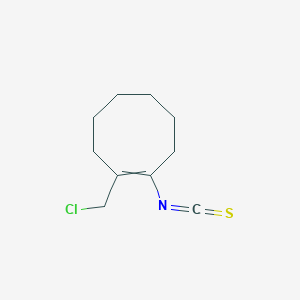
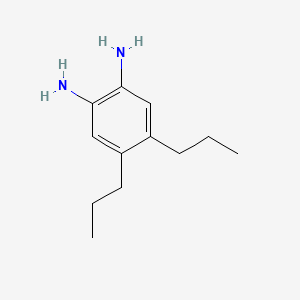
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
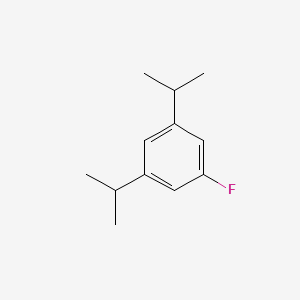
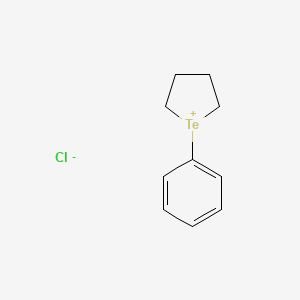
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
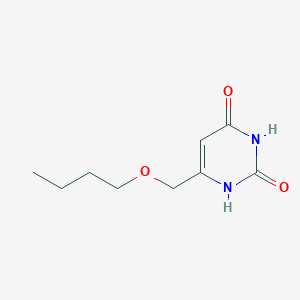
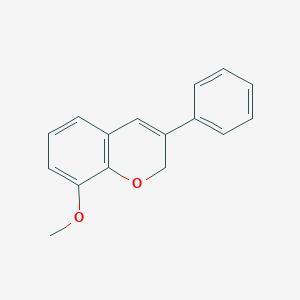
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
